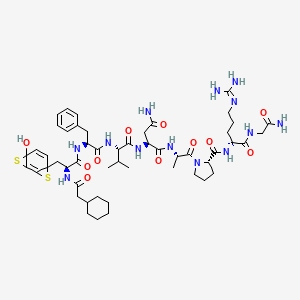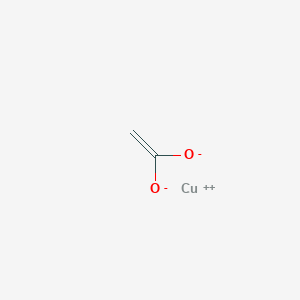
copper;ethene-1,1-diolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper;ethene-1,1-diolate is a coordination compound that features copper ions coordinated to ethene-1,1-diolate ligands
準備方法
Synthetic Routes and Reaction Conditions
Copper;ethene-1,1-diolate can be synthesized through the reaction of copper salts with ethene-1,1-diolate precursors. One common method involves the reaction of copper(II) acetate with ethene-1,1-diol in an aqueous solution. The reaction is typically carried out under mild conditions, with the copper(II) acetate acting as the source of copper ions and ethene-1,1-diol providing the diolate ligands.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to ensure consistent product quality.
化学反応の分析
Types of Reactions
Copper;ethene-1,1-diolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper oxides and other oxidation products.
Reduction: Reduction reactions can convert copper(II) to copper(I) or metallic copper.
Substitution: Ligand substitution reactions can occur, where the ethene-1,1-diolate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and hydrazine are often used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent environment.
Major Products Formed
Oxidation: Copper oxides (CuO, Cu2O) and other oxidized species.
Reduction: Copper(I) complexes or metallic copper.
Substitution: New copper complexes with different ligands.
科学的研究の応用
Copper;ethene-1,1-diolate has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including oxidation and coupling reactions.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Biology and Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in biological systems.
Industry: It is investigated for use in industrial processes, such as the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of copper;ethene-1,1-diolate involves the coordination of copper ions with the ethene-1,1-diolate ligands. This coordination affects the electronic structure of the copper ions, enabling them to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or antimicrobial activity. In catalysis, the compound may facilitate electron transfer reactions, while in antimicrobial applications, it may disrupt cellular processes in microorganisms.
類似化合物との比較
Copper;ethene-1,1-diolate can be compared with other copper coordination compounds, such as:
Copper;ethene-1,2-diyl-bis(1H-tetrazol-1-ol): This compound has similar coordination properties but different ligands, leading to distinct chemical behaviors and applications.
Copper;1,1′-dihydroxy-5,5′-bitetrazole: Another copper coordination compound with unique energetic properties, used in propellant formulations.
The uniqueness of this compound lies in its specific ligand coordination, which imparts distinct chemical properties and reactivity compared to other copper complexes.
特性
CAS番号 |
63374-16-3 |
|---|---|
分子式 |
C2H2CuO2 |
分子量 |
121.58 g/mol |
IUPAC名 |
copper;ethene-1,1-diolate |
InChI |
InChI=1S/C2H4O2.Cu/c1-2(3)4;/h3-4H,1H2;/q;+2/p-2 |
InChIキー |
NVBSBVKPYZXSJD-UHFFFAOYSA-L |
正規SMILES |
C=C([O-])[O-].[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



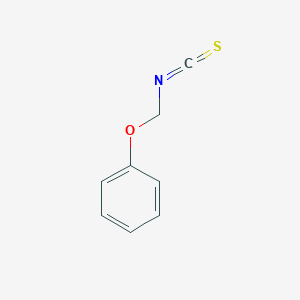
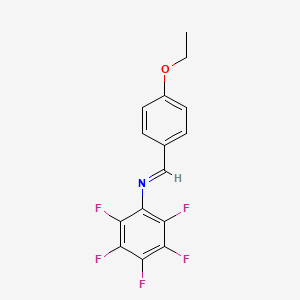

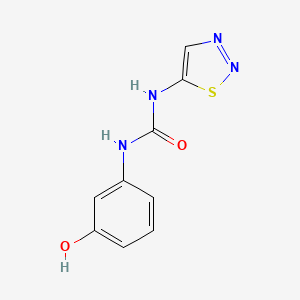
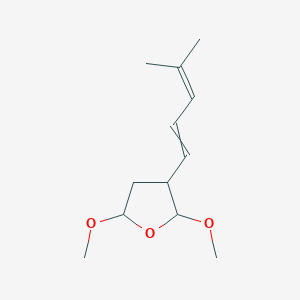

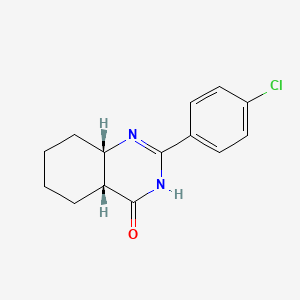
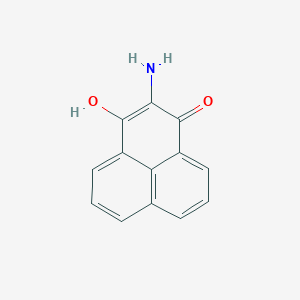

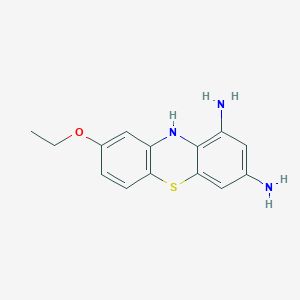
![[1-(Benzenesulfonyl)-1H-imidazol-2-yl]methanol](/img/structure/B14487515.png)
